molecular formula C15H18N2O3S B2503668 1-(2-Oxo-2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione CAS No. 1396809-08-7

1-(2-Oxo-2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione

Cat. No.: B2503668
CAS No.: 1396809-08-7
M. Wt: 306.38
InChI Key: IGOHXKBLFZFXKC-UHFFFAOYSA-N
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Description

1-(2-Oxo-2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core with a thiophene-substituted piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Oxo-2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiophene-substituted piperidine intermediate, which is then coupled with a pyrrolidine-2,5-dione derivative under specific reaction conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(2-Oxo-2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

1-(2-Oxo-2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Oxo-2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2,5-dione derivatives: These compounds share the pyrrolidine-2,5-dione core and exhibit similar chemical properties.

    Thiophene-substituted piperidines:

Uniqueness

1-(2-Oxo-2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione is unique due to the combination of its pyrrolidine-2,5-dione core and thiophene-substituted piperidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-[2-oxo-2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c18-13-3-4-14(19)17(13)10-15(20)16-7-5-11(6-8-16)12-2-1-9-21-12/h1-2,9,11H,3-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGOHXKBLFZFXKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CS2)C(=O)CN3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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